
27,27-Dimethyl-2,5,8,11,14,17,20,23,26,28,31,34,37,40,43,46,49,52-octadecaoxa-27-silatripentacontane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
27,27-Dimethyl-2,5,8,11,14,17,20,23,26,28,31,34,37,40,43,46,49,52-octadecaoxa-27-silatripentacontane is a complex organic compound characterized by its unique structure, which includes multiple ether linkages and a silicon atom. This compound is part of a broader class of siloxane-based compounds known for their versatility in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 27,27-Dimethyl-2,5,8,11,14,17,20,23,26,28,31,34,37,40,43,46,49,52-octadecaoxa-27-silatripentacontane typically involves the stepwise addition of ethylene oxide units to a silicon-containing precursor. The reaction is often catalyzed by strong bases such as potassium hydroxide or sodium hydroxide under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of high-purity reagents and advanced purification techniques, such as distillation and chromatography, is crucial to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
27,27-Dimethyl-2,5,8,11,14,17,20,23,26,28,31,34,37,40,43,46,49,52-octadecaoxa-27-silatripentacontane can undergo various chemical reactions, including:
Oxidation: The ether linkages in the compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The silicon atom in the compound can participate in substitution reactions with halogenating agents like chlorine or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas in the presence of a catalyst like aluminum chloride.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated siloxanes.
Scientific Research Applications
27,27-Dimethyl-2,5,8,11,14,17,20,23,26,28,31,34,37,40,43,46,49,52-octadecaoxa-27-silatripentacontane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other siloxane-based compounds.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential use in developing new pharmaceuticals and as a component in medical devices.
Industry: Utilized in the production of specialty polymers and as a surfactant in various industrial processes.
Mechanism of Action
The mechanism of action of 27,27-Dimethyl-2,5,8,11,14,17,20,23,26,28,31,34,37,40,43,46,49,52-octadecaoxa-27-silatripentacontane involves its interaction with molecular targets through its ether linkages and silicon atom. These interactions can lead to the formation of stable complexes with other molecules, influencing various biochemical pathways. The compound’s ability to undergo oxidation, reduction, and substitution reactions also plays a role in its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
2,5,8,11,14,17,20,23,26,29,32,35,38-Tridecaoxatetracontan-40-ol: Similar in structure but lacks the silicon atom.
2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50,53,56,59,62,65,68,71,74,77,80,83,86,89,92,95,98,101,104,107,110,113,116,119,122,125,128,131,134,137,140,143-Octatetracontaoxapentatetracontahectan-145-ol: A larger molecule with more ether linkages but no silicon atom.
Uniqueness
The presence of the silicon atom in 27,27-Dimethyl-2,5,8,11,14,17,20,23,26,28,31,34,37,40,43,46,49,52-octadecaoxa-27-silatripentacontane imparts unique chemical properties, such as increased stability and reactivity, making it distinct from other similar compounds.
Properties
CAS No. |
592471-65-3 |
|---|---|
Molecular Formula |
C36H76O18Si |
Molecular Weight |
825.1 g/mol |
IUPAC Name |
bis[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-dimethylsilane |
InChI |
InChI=1S/C36H76O18Si/c1-37-5-7-39-9-11-41-13-15-43-17-19-45-21-23-47-25-27-49-29-31-51-33-35-53-55(3,4)54-36-34-52-32-30-50-28-26-48-24-22-46-20-18-44-16-14-42-12-10-40-8-6-38-2/h5-36H2,1-4H3 |
InChI Key |
QNAUEDIPHBRZJJ-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCO[Si](C)(C)OCCOCCOCCOCCOCCOCCOCCOCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-benzyl-8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridine](/img/structure/B14236266.png)
![1H-Indole, 3-[1-(1H-indol-3-yl)-2-nitroethyl]-1-methyl-](/img/structure/B14236268.png)
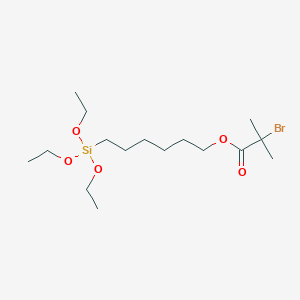
![2,6-Dibromo-4-[2-(dimethylamino)ethyl]phenol](/img/structure/B14236282.png)

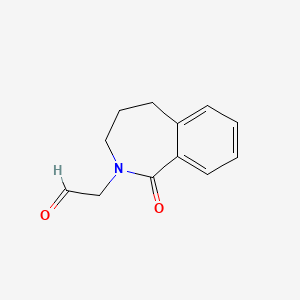

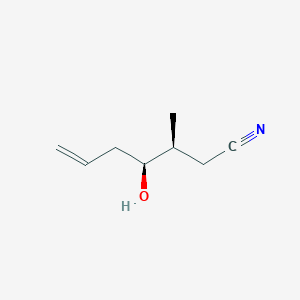
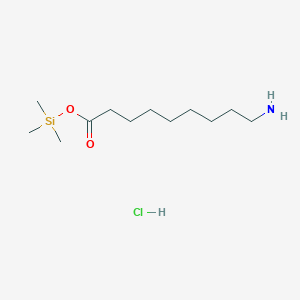
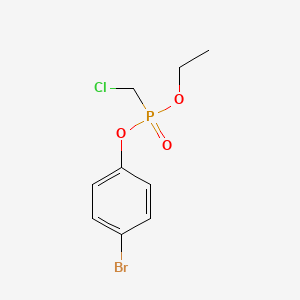
![N~2~-Acetyl-N~2~-[3-(diethylamino)propyl]-N-(2,4,6-trimethylphenyl)alaninamide](/img/structure/B14236335.png)
![Phenol, 3,3'-[2,2'-bipyridine]-5,5'-diylbis-](/img/structure/B14236346.png)
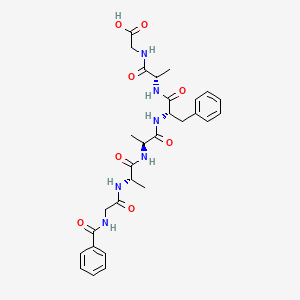
![{2-[2-(2-Bromo-4-nonylphenoxy)ethoxy]ethoxy}acetic acid](/img/structure/B14236355.png)
